N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE
Description
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13-3-2-4-14(9-13)12-24(21,22)19-11-17(20)15-5-6-18-16(10-15)7-8-23-18/h2-6,9-10,17,19-20H,7-8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQHWADMVUYNBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized from 2-phenoxyethanol and zinc chloride under reflux conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a reaction with ethylene oxide or similar reagents.
Attachment of the Methanesulfonamide Group: This step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the benzofuran ring or the sulfonamide group, leading to various reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzofuran ring and sulfonamide group are likely involved in binding to these targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Dihydrobenzofuran Cores
Compounds sharing the dihydrobenzofuran moiety often exhibit enhanced metabolic stability compared to furan derivatives due to reduced ring oxidation. For example:
- Compound A : N-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1-phenylmethanesulfonamide
- Compound B : 5-(2-Hydroxyethyl)-2,3-dihydrobenzofuran-7-sulfonamide
Methanesulfonamide Derivatives
The methanesulfonamide group is a key pharmacophore in kinase inhibitors and GPCR modulators. Comparisons include:
- Compound C : 1-(4-Chlorophenyl)-N-(2-hydroxyethyl)methanesulfonamide
- Compound D : N-[2-(Naphthalen-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide
Functional Group Modifications
- Hydroxyethyl vs. Methoxyethyl: Replacement of the hydroxyl group with methoxy (Compound E) reduces hydrogen-bond donor capacity, decreasing binding to serine proteases (Ki = 8.3 nM vs. 2.1 nM for the target compound) .
- 3-Methylphenyl vs. 4-Fluorophenyl : Fluorine substitution (Compound F) enhances metabolic stability (t₁/₂ = 6.7 h vs. 4.2 h) but introduces steric clashes in receptor co-crystal structures .
Key Data Tables
Table 1: Physicochemical Properties
| Compound | logP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 2.8 | 1.5 | 172 |
| Compound A | 3.2 | 0.8 | 185 |
| Compound B | 1.9 | 2.3 | 198 |
| Compound D | 4.1 | <0.1 | 165 |
Research Findings and Mechanistic Insights
- The hydroxyethyl group in the target compound enhances water solubility and facilitates interactions with polar residues in enzymatic active sites, as evidenced by X-ray crystallography studies refined using SHELXL .
- Methanesulfonamide derivatives lacking the dihydrobenzofuran core (e.g., Compound C) show diminished target selectivity, underscoring the scaffold’s role in orienting the molecule within binding pockets .
Biological Activity
N-[2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-1-(3-methylphenyl)methanesulfonamide, a compound derived from benzofuran, has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzofuran moiety, which is known for its diverse biological activities. The presence of a sulfonamide group enhances its pharmacological potential. The molecular formula is , with a molecular weight of approximately 347.44 g/mol.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Neuroprotective Effects : Analogues of benzofuran have shown neuroprotective properties in models of head injury and neurodegenerative diseases. For instance, studies on 2,3-dihydro-1-benzofuran derivatives revealed their ability to inhibit lipid peroxidation and scavenge superoxyl radicals, suggesting potential for treating conditions like stroke and traumatic brain injury .
- Anti-inflammatory Activity : Compounds with similar structures have been identified as selective CB2 receptor agonists, which play a crucial role in modulating inflammatory responses without the psychoactive effects associated with CB1 receptor activation. This makes them promising candidates for treating neuropathic pain and other inflammatory conditions .
- Antimicrobial Properties : Some benzofuran derivatives have demonstrated antimicrobial activity against various pathogens, indicating their potential use in developing new antibiotics .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cell proliferation, contributing to its anti-inflammatory and anti-tumor effects.
- Receptor Modulation : As a potential CB2 agonist, it may modulate immune responses without central nervous system side effects, making it suitable for pain management therapies.
- Antioxidant Activity : Its ability to scavenge free radicals suggests a protective role against oxidative stress-related damage in cells.
Research Findings and Case Studies
A series of studies have been conducted to evaluate the efficacy and safety of benzofuran derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
